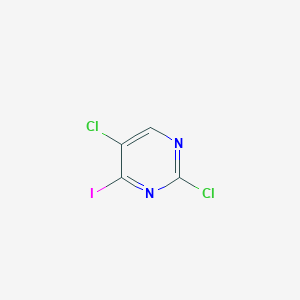![molecular formula C9H9BF3K B6282345 rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans CAS No. 664364-89-0](/img/new.no-structure.jpg)
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, with a trifluoroborate moiety, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans typically involves the reaction of a suitable cyclopropyl precursor with a boron-containing reagent under controlled conditions. One common method involves the use of potassium trifluoroborate salts in the presence of a base to facilitate the formation of the desired boranuide compound. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boranuide to different boron-containing species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized cyclopropyl derivatives.
Scientific Research Applications
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans involves its interaction with molecular targets through its boron-containing moiety. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved may include coordination with metal centers or participation in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- rac-potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide
- rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide
Uniqueness
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties compared to its methyl or isopropyl analogs. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Properties
CAS No. |
664364-89-0 |
|---|---|
Molecular Formula |
C9H9BF3K |
Molecular Weight |
224.07 g/mol |
IUPAC Name |
potassium;trifluoro-[(1S,2S)-2-phenylcyclopropyl]boranuide |
InChI |
InChI=1S/C9H9BF3.K/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6H2;/q-1;+1/t8-,9+;/m1./s1 |
InChI Key |
RPTMFXALIDLOKX-RJUBDTSPSA-N |
Isomeric SMILES |
[B-]([C@H]1C[C@@H]1C2=CC=CC=C2)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C1CC1C2=CC=CC=C2)(F)(F)F.[K+] |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



